molecular formula C18H18N2O2 B13994547 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione CAS No. 2498-01-3

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione

Cat. No.: B13994547
CAS No.: 2498-01-3
M. Wt: 294.3 g/mol
InChI Key: XBEAZSQTBZLQKG-UHFFFAOYSA-N
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Description

1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of N-substituted isoindole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 80-100°C. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1H-isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its dual inhibition of cyclooxygenase and cholinesterase enzymes. This dual activity makes it a promising candidate for the development of multi-target drugs for complex diseases like Alzheimer’s .

Properties

CAS No.

2498-01-3

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3

InChI Key

XBEAZSQTBZLQKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C

Origin of Product

United States

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